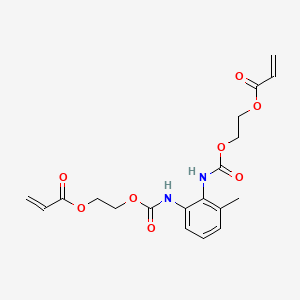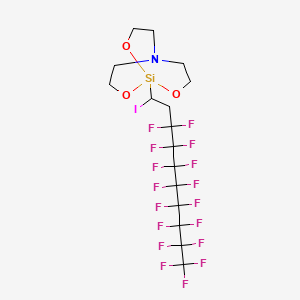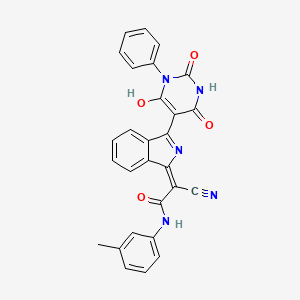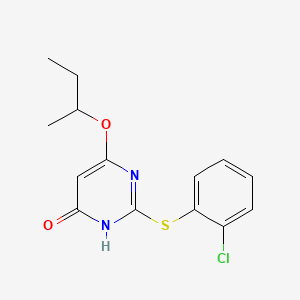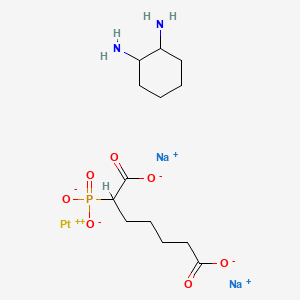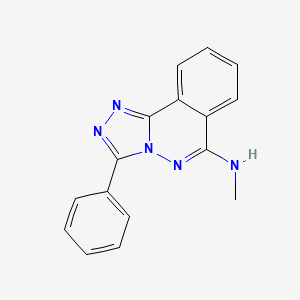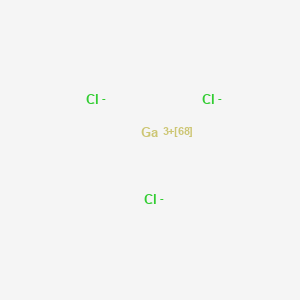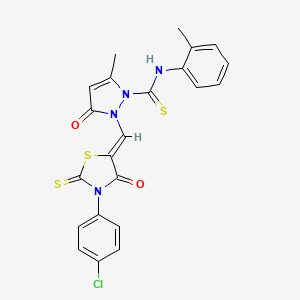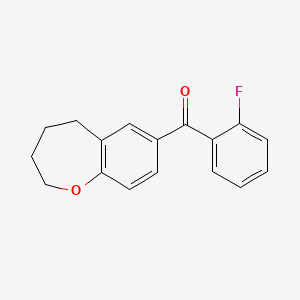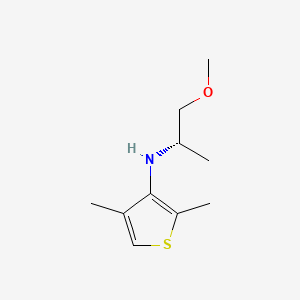
3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of an amine group attached to the thiophene ring, along with additional substituents that provide unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Addition of Substituents: The specific substituents, such as the methoxy and methyl groups, can be added through various alkylation and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophenes depending on the reagents used.
Applications De Recherche Scientifique
3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiophenamine: Lacks the additional substituents found in 3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl-.
2,4-Dimethylthiophene: Similar thiophene ring structure but without the amine group.
N-Methylthiophenamine: Contains a methyl group on the amine but lacks other substituents.
Uniqueness
3-Thiophenamine, N-((1S)-2-methoxy-1-methylethyl)-2,4-dimethyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
170373-17-8 |
|---|---|
Formule moléculaire |
C10H17NOS |
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
N-[(2S)-1-methoxypropan-2-yl]-2,4-dimethylthiophen-3-amine |
InChI |
InChI=1S/C10H17NOS/c1-7-6-13-9(3)10(7)11-8(2)5-12-4/h6,8,11H,5H2,1-4H3/t8-/m0/s1 |
Clé InChI |
MKTFWDHZGUUGQZ-QMMMGPOBSA-N |
SMILES isomérique |
CC1=CSC(=C1N[C@@H](C)COC)C |
SMILES canonique |
CC1=CSC(=C1NC(C)COC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


